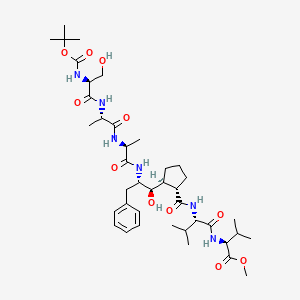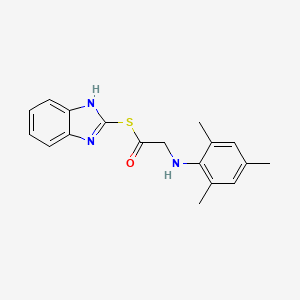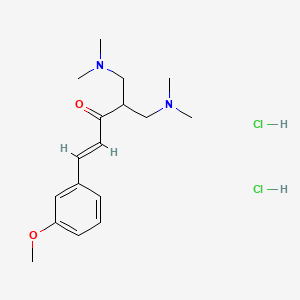![molecular formula C8H12N2NaO3PS B12752831 Ethanesulfonic acid, 2-[bis(2-cyanoethyl)phosphino]-, sodium salt CAS No. 64225-42-9](/img/structure/B12752831.png)
Ethanesulfonic acid, 2-[bis(2-cyanoethyl)phosphino]-, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-[bis(2-cyanoethyl)phosphine]ethanesulfonate is a chemical compound with the molecular formula C8H13N2O3PSNa and a molecular weight of 270.22 g/mol. It is known for its unique structure, which includes a phosphine group and a sulfonate group, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-[bis(2-cyanoethyl)phosphine]ethanesulfonate typically involves the reaction of 2-cyanoethylphosphine with ethanesulfonic acid in the presence of a sodium base. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of Sodium 2-[bis(2-cyanoethyl)phosphine]ethanesulfonate may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and rigorous quality control measures ensures the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 2-[bis(2-cyanoethyl)phosphine]ethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The cyanoethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with Sodium 2-[bis(2-cyanoethyl)phosphine]ethanesulfonate include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products have diverse applications in various fields of chemistry and industry.
Aplicaciones Científicas De Investigación
Sodium 2-[bis(2-cyanoethyl)phosphine]ethanesulfonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is employed in biochemical studies and as a probe for studying enzyme mechanisms.
Industry: Sodium 2-[bis(2-cyanoethyl)phosphine]ethanesulfonate is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Sodium 2-[bis(2-cyanoethyl)phosphine]ethanesulfonate exerts its effects involves its ability to interact with various molecular targets and pathways. The phosphine group can act as a ligand, coordinating with metal ions and influencing catalytic processes. The sulfonate group enhances the compound’s solubility and reactivity in aqueous environments.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium 2-[bis(2-cyanoethyl)phosphine]propane-1-sulfonate
- Sodium 2-[bis(2-cyanoethyl)phosphine]butane-1-sulfonate
- Sodium 2-[bis(2-cyanoethyl)phosphine]pentane-1-sulfonate
Uniqueness
Compared to similar compounds, Sodium 2-[bis(2-cyanoethyl)phosphine]ethanesulfonate is unique due to its specific chain length and the balance between its hydrophilic sulfonate group and hydrophobic phosphine group. This balance makes it particularly effective in certain catalytic and synthetic applications.
Propiedades
Número CAS |
64225-42-9 |
|---|---|
Fórmula molecular |
C8H12N2NaO3PS |
Peso molecular |
270.22 g/mol |
Nombre IUPAC |
sodium;2-[bis(2-cyanoethyl)phosphanyl]ethanesulfonate |
InChI |
InChI=1S/C8H13N2O3PS.Na/c9-3-1-5-14(6-2-4-10)7-8-15(11,12)13;/h1-2,5-8H2,(H,11,12,13);/q;+1/p-1 |
Clave InChI |
CPHYRJQNQXXRTR-UHFFFAOYSA-M |
SMILES canónico |
C(CP(CCC#N)CCS(=O)(=O)[O-])C#N.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


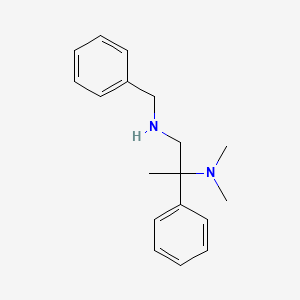



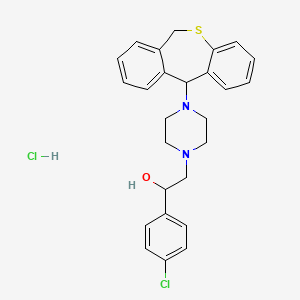
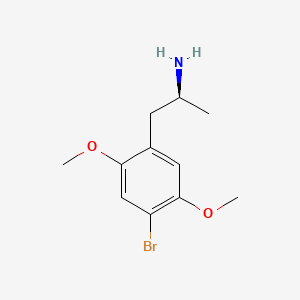
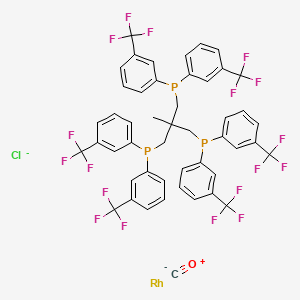
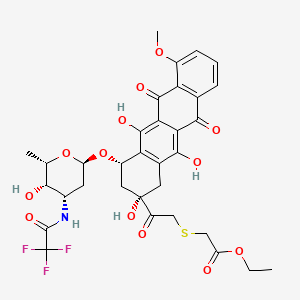
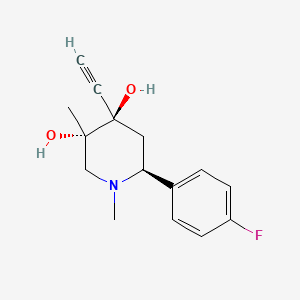

![N-[3-[(1R,5S)-6-ethyl-3-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-3-azabicyclo[3.1.0]hexan-6-yl]phenyl]methanesulfonamide;methanesulfonic acid](/img/structure/B12752822.png)
